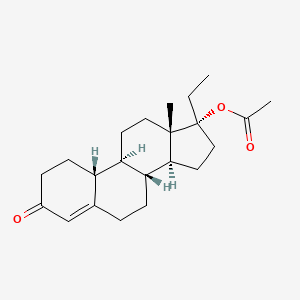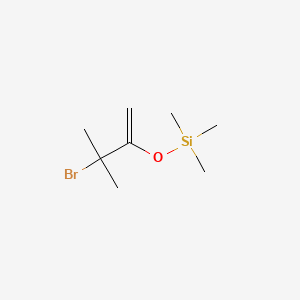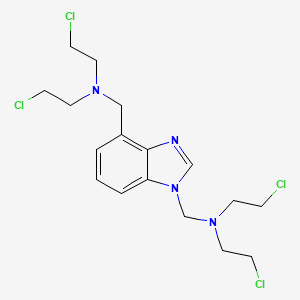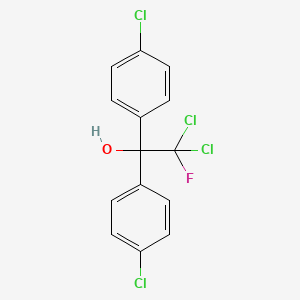
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate: is a synthetic progestin, a type of hormone that mimics the effects of progesterone. It is commonly used in various medical applications, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestational activity and is often used in combination with estrogen in hormone replacement therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate typically involves multiple steps, starting from basic steroidal structures. The process often includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Nor-Modification: Removal of the 19th carbon atom.
Acetylation: Addition of an acetate group to the hydroxyl group at the 17th position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To achieve specific structural modifications.
Chromatographic Purification: To ensure high purity of the final product.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Various substitution reactions can occur, particularly at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products Formed:
Ketones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters: From substitution reactions involving the acetate group.
Scientific Research Applications
Chemistry:
- Used as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms.
Biology:
- Studied for its effects on cellular processes and hormone regulation.
Medicine:
- Widely used in hormone replacement therapy and contraceptives.
- Investigated for its potential in treating conditions like endometriosis and menstrual disorders.
Industry:
- Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
Molecular Targets and Pathways: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The compound primarily affects the reproductive system, influencing menstrual cycles, ovulation, and pregnancy maintenance.
Comparison with Similar Compounds
Norethindrone: Another synthetic progestin with similar applications.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Levonorgestrel: Commonly used in emergency contraception.
Uniqueness: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. These characteristics make it particularly effective in certain therapeutic applications, such as long-term contraceptive formulations and hormone replacement therapies.
Properties
CAS No. |
18063-30-4 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h13,17-20H,4-12H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 |
InChI Key |
LPVYJWRIXJQYIY-REGVOWLASA-N |
Isomeric SMILES |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)










